ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate
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Overview
Description
ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate is a complex organic compound that features a pyrazole ring substituted with a formyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate typically involves multi-step organic reactions. One common route starts with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The pyridine ring is then introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boronic acid derivatives . The formyl group can be introduced through a Vilsmeier-Haack reaction, which uses a formylating agent like DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate can undergo various types of chemical reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Ethyl 2-(4-carboxy-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetate.
Reduction: Ethyl 2-(4-hydroxymethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine and pyrazole rings can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Methyl 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The combination of a formyl group, a pyridine ring, and a pyrazole ring in this specific arrangement provides a distinct set of chemical and biological properties that can be exploited in various applications .
Properties
IUPAC Name |
ethyl 2-(4-formyl-3-pyridin-3-ylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-12(18)8-16-7-11(9-17)13(15-16)10-4-3-5-14-6-10/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYZBLLSMFUPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C2=CN=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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